(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-15(11,12)6-7-5-13-8-3-1-2-4-9(8)14-7/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDPLSQAWVJKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The sulfonamide and piperazine moieties in the compound create electron-deficient regions, making it reactive toward nucleophilic substitution. For example:
-
Chlorine displacement : In structurally similar compounds (e.g., B-355252, ), the C-5 chlorine on the thiophene ring undergoes SNAr with phenols or amines under microwave (MW) assistance. Optimal conditions include:
| Reagent System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Cs₂CO₃ in DMF | DMF | MW, 25 min | 94% | |
| K₃PO₄ in NMP | NMP | MW, 30 min | 92% |
This suggests that the methylthiophene-sulfonamide core in the target compound could undergo analogous substitutions, particularly at electrophilic positions.
Hydrolysis Reactions
The sulfonamide group is susceptible to hydrolysis under acidic or basic conditions, as observed in related sulfonamides ( , ):
-
Acid-catalyzed hydrolysis : Cleavage of the sulfonamide bond occurs in concentrated HCl, yielding thiophene-2-sulfonic acid and the corresponding amine.
-
Base-mediated hydrolysis : In NaOH/ethanol, the sulfonamide hydrolyzes to form a sulfonate salt and free piperazine derivatives.
Oxidation of Thiophene and Piperazine Moieties
-
Thiophene ring oxidation : The 5-methylthiophene group can oxidize to form sulfone derivatives using H₂O₂ or mCPBA, enhancing electrophilicity ( ).
-
Piperazine N-oxidation : Tertiary amines in the piperazine ring oxidize to N-oxides with peracids, altering receptor-binding properties ( ).
Alkylation and Acylation
The secondary amine in the piperazine moiety undergoes alkylation or acylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts.
-
Acylation : Acetyl chloride in pyridine yields acetylated derivatives, modifying solubility and bioavailability ( ).
Cyclization Reactions
Under dehydrating conditions (e.g., PCl₅ or POCl₃), the compound may form heterocyclic fused systems. For example, intramolecular cyclization between the sulfonamide nitrogen and the piperazine ethyl chain could generate a bicyclic structure ( ).
Metal-Catalyzed Cross-Coupling
The thiophene ring participates in Suzuki-Miyaura couplings. For instance, bromination at the 5-methyl position (using NBS) followed by Pd-catalyzed coupling with aryl boronic acids introduces aryl groups, diversifying the scaffold ( , ).
Comparative Reactivity Table
Mechanistic Insights from Structural Analogs
-
Piperazine flexibility : The ethyl-piperazine linker allows conformational adjustments, facilitating interactions with nucleophiles or electrophiles ( , ).
-
Steric effects : The 4-methoxyphenyl group on piperazine may hinder reactions at the adjacent nitrogen, directing reactivity to the sulfonamide or thiophene regions ( ).
Scientific Research Applications
Synthesis and Reactivity
The compound can be synthesized through various chemical reactions involving benzodioxane derivatives. It serves as a sulfonylating agent, which is crucial for introducing sulfonyl groups into organic molecules. This property makes it valuable in synthesizing complex pharmaceuticals and biologically active compounds.
Antimicrobial Agents
Recent studies have identified (2,3-dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride as a precursor for developing potent antimicrobial agents. For example, it has been used to synthesize benzodioxane-benzamide derivatives that exhibit significant inhibitory activity against the FtsZ protein, which is essential for bacterial cell division .
Cancer Research
The compound has been explored for its potential in cancer therapy. Its derivatives have shown promise in targeting specific cancer cell lines by modulating key signaling pathways. The introduction of various substituents on the benzodioxane scaffold has led to improved activity against tumor cells, making it a candidate for further development .
Neuroprotective Agents
Research indicates that derivatives of this compound may possess neuroprotective properties. Studies have demonstrated that these compounds can mitigate oxidative stress and neuronal damage in vitro, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical syntheses to introduce the (2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl group into target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between (2,3-dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride and analogous compounds:
Key Comparative Analysis
Reactivity and Stability
- Sulfonyl Chloride vs. Sulfonate/Sulfonamide : The target compound’s sulfonyl chloride group is highly electrophilic, enabling facile nucleophilic substitution reactions (e.g., with amines to form sulfonamides). In contrast, sulfonate esters (e.g., tosylates in ) and sulfonates (e.g., Doxazosin Mesilate ) are stable and often used as final drug components or leaving groups.
- Safety Profile : Unlike the amine hydrochloride derivative (), sulfonyl chlorides are typically corrosive and moisture-sensitive, requiring inert handling conditions .
Structural Modifications and Biological Activity
- Benzodioxin vs. Benzoxazin : The benzoxazin derivatives () replace one oxygen in the dioxane ring with nitrogen, altering hydrogen-bonding capacity and electronic properties. This substitution is critical for antiparasitic activity against heartworm .
- Ring Size and Substituents : The dioxane-based sulfonyl chloride () lacks aromaticity, reducing conjugation effects compared to the benzodioxin core. Methyl or nitro substituents (e.g., in ) enhance steric bulk or electron-withdrawing effects, influencing reactivity and target selectivity.
Applications in Drug Development
- Hypertension Drugs : Doxazosin Mesilate () utilizes a sulfonate group for ionic stability, whereas the sulfonyl chloride is a precursor for such APIs.
- Antipsychotics : Tosylate derivatives () demonstrate the benzodioxin scaffold’s versatility in central nervous system targeting, leveraging sulfonate esters as intermediates .
Data Table: Molecular and Functional Comparisons
Research Findings and Trends
- Synthetic Utility : The target compound’s sulfonyl chloride group is pivotal in forming sulfonamide bonds, a common motif in pesticides () and antibiotics .
- Thermal Stability : Benzodioxin-based sulfonyl chlorides decompose at elevated temperatures (~150–200°C), whereas sulfonates (e.g., Doxazosin Mesilate) remain stable up to 272°C .
- Biological Target Specificity : Substituents on the benzodioxin ring (e.g., nitro groups in ) enhance binding to serotonin receptors, underscoring structure-activity relationship (SAR) insights.
Biological Activity
(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride is a sulfonyl chloride derivative with a unique benzodioxane structure. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential applications as a building block in drug synthesis and its biological activity against various pathogens.
- Chemical Formula : C₉H₉ClO₄S
- Molecular Weight : 248.69 g/mol
- IUPAC Name : 2,3-dihydro-1,4-benzodioxin-3-ylmethanesulfonyl chloride
- CAS Number : 91367-14-5
The biological activity of this compound is primarily attributed to its reactivity as a sulfonyl chloride. This reactivity allows it to form covalent bonds with nucleophiles, leading to the synthesis of sulfonamide derivatives. These derivatives can exhibit various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of benzodioxane have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentrations (MICs) for certain derivatives have been reported as low as 0.1 μg/mL against B. subtilis and other pathogens .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| FZ100 | 0.25 | MRSA |
| FZ116 | 0.6 | MSSA |
| FZ118 | 6 | B. subtilis |
Anticancer Activity
The compound also shows promise in cancer research. Studies indicate that sulfonamide derivatives can inhibit cancer cell proliferation and induce apoptosis in breast cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins .
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized several benzodioxane derivatives and evaluated their antimicrobial properties. The results demonstrated that compounds derived from this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria . The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy.
Cancer Cell Line Studies
Another study investigated the effects of sulfonamide derivatives on human breast cancer cell lines. The findings revealed that specific compounds derived from this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Q & A
Q. What are the critical handling and storage protocols for (2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride to ensure stability?
Methodological Answer:
- Handling: Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Moisture-sensitive reactions require anhydrous solvents (e.g., dry DCM) and inert atmospheres (N₂ or Ar) .
- Storage: Store in airtight, light-resistant containers under desiccant (silica gel) at −20°C. Stability tests indicate degradation >5% after 30 days at 25°C, necessitating regular HPLC purity checks .
Q. What synthetic routes are recommended for preparing this compound?
Methodological Answer: A two-step synthesis is typical:
Sulfonation: React the benzodioxin precursor with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate (yield: 70–85%).
Chlorination: Treat with PCl₅ or SOCl₂ under reflux (40–60°C) to yield the sulfonyl chloride. Use a base (e.g., pyridine) to neutralize HCl byproducts.
Optimization: Monitor via TLC (hexane:EtOAc, 3:1) and confirm purity by ¹H NMR (δ 4.2–4.5 ppm for benzodioxin protons) .
Q. How can researchers purify this compound effectively?
Methodological Answer:
- Solid-Phase Extraction (SPE): Use HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol and water. Elute with 2 mL methanol after sample loading (recovery >90%) .
- Column Chromatography: Employ silica gel with gradient elution (hexane → hexane:EtOAc 4:1). Deactivate glassware with 5% DMDCS to prevent analyte adsorption .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize side products?
Methodological Answer:
- Design of Experiments (DoE): Vary temperature (20–60°C), solvent (DMF vs. THF), and stoichiometry (1.2–2.0 eq. PCl₅). Response surface modeling identifies optimal conditions (e.g., 45°C in THF with 1.5 eq. PCl₅ yields 78%) .
- Side Reactions: Hydrolysis to sulfonic acid occurs at >60°C or in humid conditions. Use molecular sieves or anhydrous MgSO₄ to mitigate .
Q. How should researchers address analytical challenges in quantifying trace impurities?
Methodological Answer:
- LC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Spike with deuterated internal standards (e.g., BP-3-d5) for quantification (LOQ: 0.1 µg/L) .
- Data Contradictions: Discrepancies in reported yields (e.g., 60–85%) arise from varying chlorination efficiency. Validate methods via inter-lab reproducibility studies .
Q. What strategies are effective for studying the compound’s reactivity in biological systems?
Methodological Answer:
- Nucleophilic Substitution Assays: React with amines (e.g., glycine methyl ester) in PBS (pH 7.4) at 37°C. Monitor sulfonamide formation via LC-MS (m/z [M+H]⁺).
- Comparative Studies: Benchmark against structurally similar sulfonyl chlorides (e.g., 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride) to assess electronic effects on reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
